molecular formula C11H21NO3 B13546463 Tert-butyl 2-(2-hydroxypropan-2-yl)azetidine-1-carboxylate

Tert-butyl 2-(2-hydroxypropan-2-yl)azetidine-1-carboxylate

Cat. No.: B13546463
M. Wt: 215.29 g/mol
InChI Key: LECGQILARNSMCU-UHFFFAOYSA-N
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Description

Tert-butyl 2-(2-hydroxypropan-2-yl)azetidine-1-carboxylate: is a chemical compound with the molecular formula C11H21NO3 . It is a member of the azetidine family, which consists of four-membered nitrogen-containing heterocycles. This compound is often used as a building block in organic synthesis due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(2-hydroxypropan-2-yl)azetidine-1-carboxylate typically involves the reaction of azetidine with tert-butyl chloroformate and 2-hydroxypropan-2-ylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The general reaction scheme is as follows:

    Azetidine: is reacted with in the presence of a base such as to form the intermediate tert-butyl azetidine-1-carboxylate.

  • The intermediate is then reacted with 2-hydroxypropan-2-ylamine to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(2-hydroxypropan-2-yl)azetidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The tert-butyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include and .

    Reduction: Reducing agents such as or are used.

    Substitution: Substitution reactions often require or as catalysts.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of various substituted azetidine derivatives.

Scientific Research Applications

Tert-butyl 2-(2-hydroxypropan-2-yl)azetidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-(2-hydroxypropan-2-yl)azetidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can vary but often include binding to active sites or altering protein conformation.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-(2-hydroxypropan-2-yl)azetidine-1-carboxylate
  • Tert-butyl 3-(aminomethyl)-3-(2-hydroxypropan-2-yl)azetidine-1-carboxylate

Uniqueness

Tert-butyl 2-(2-hydroxypropan-2-yl)azetidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.

Properties

Molecular Formula

C11H21NO3

Molecular Weight

215.29 g/mol

IUPAC Name

tert-butyl 2-(2-hydroxypropan-2-yl)azetidine-1-carboxylate

InChI

InChI=1S/C11H21NO3/c1-10(2,3)15-9(13)12-7-6-8(12)11(4,5)14/h8,14H,6-7H2,1-5H3

InChI Key

LECGQILARNSMCU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC1C(C)(C)O

Origin of Product

United States

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